(R)-Ferrocenyl p-Tolyl Sulfoxide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of p-Tolyl Methyl Sulfoxide [®-pTMSO] has been reported . In another study, the internal dynamics of MTSO were investigated using broadband rotational spectroscopy .Molecular Structure Analysis

The molecular structure of MTSO was studied using broadband rotational spectroscopy . The effective ground state (r0) geometry was derived using the rotational constants from the parent species and the 34 S and eight 13 C singly substituted isotopologues .Chemical Reactions Analysis

The anions of “®-(+)-Methyl p-tolyl sulfoxide” undergo addition reaction with nitrones to form optically active a-substituted N-hydroxylamines . In another study, the catalytic activity of ®-6,6’-Diphenyl-BINOL in combination with Ti(O-i-Pr)4 for the asymmetric oxidation of sulfides was explored .Applications De Recherche Scientifique

Enantioselective Synthesis and Fractionation

(R)-Ferrocenyl p-Tolyl Sulfoxide has been used in flash chromatography for enantiomeric enrichment, demonstrating a strong enantiomeric fractionation, which is crucial in asymmetric synthesis (Diter et al., 1994).

Negishi Cross-Coupling Reactions

This compound has been applied in highly selective Negishi cross-coupling reactions, which are important in creating complex organic molecules. It has shown significant reactivity and yields in these processes (Cotton et al., 2003).

Formation of Metal Complexes

The compound has been used to synthesize the first planar-chiral stable carbene and its metal complexes, highlighting its potential in organometallic chemistry (Bolm et al., 2002).

Ligand in Catalysis

It has been utilized in the preparation of C2-Symmetric Bis-sulfoxides, serving as ligands in Rhodium- and Ruthenium-catalyzed hydrogenations (Wang et al., 2006).

Vanadium-Catalyzed Asymmetric Epoxidation

The compound has been used in synthesizing planar chiral ferrocenes that act as ligands in vanadium-catalyzed asymmetric epoxidation of allylic alcohols (Bolm & Kuehn, 2001).

Chiral Catalysts

It has also been employed in the synthesis of new chiral ferrocenyl amine sulfide complexes, which are used as asymmetric catalysts (Okoroafor et al., 1988).

Orientations Futures

Future research could focus on the internal dynamics of MTSO and similar compounds, particularly the arrangement of the sulfoxide group . The low energy barrier for the methyl top internal rotation implies an electron-withdrawing effect of the group at the opposite side of the phenyl ring . This could have implications for the design of new compounds and reactions.

Propriétés

IUPAC Name |

cyclopenta-1,3-diene;1-[(S)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11OS.C5H5.Fe/c1-10-6-8-12(9-7-10)14(13)11-4-2-3-5-11;1-2-4-5-3-1;/h2-9H,1H3;1-5H;/q2*-1;+2/t14-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAAXXGKGRWQHLR-UTLKBRERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[S@@](=O)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FeOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659816 | |

| Record name | Iron(2+) cyclopenta-2,4-dien-1-ide 2-[(S)-4-methylbenzene-1-sulfinyl]cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iron(2+) cyclopenta-2,4-dien-1-ide 2-[(S)-4-methylbenzene-1-sulfinyl]cyclopenta-2,4-dien-1-ide (1/1/1) | |

CAS RN |

130225-27-3 | |

| Record name | Iron(2+) cyclopenta-2,4-dien-1-ide 2-[(S)-4-methylbenzene-1-sulfinyl]cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

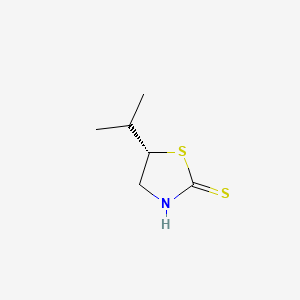

![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate](/img/structure/B594078.png)